
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as DIED, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIED is a chiral compound and is used as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of DIED is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. DIED has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
DIED has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. DIED has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, DIED has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DIED in lab experiments is its high effectiveness as a chiral auxiliary in asymmetric synthesis. DIED has been shown to be highly effective in controlling the stereochemistry of the reaction, which can lead to the production of enantiomerically pure compounds. However, one limitation of using DIED is that it is a chiral compound, which can make its synthesis and purification more complex.
Zukünftige Richtungen
There are several future directions for research on DIED. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects on the body. Additionally, further research could be done to optimize the synthesis and purification of DIED, in order to make it more accessible for use in lab experiments.
Synthesemethoden
DIED can be synthesized by reacting 2,3-dihydroindene with diethylamine and methylamine in the presence of a palladium catalyst. The reaction yields DIED as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
DIED has been extensively studied for its potential therapeutic applications. It has been used as a chiral auxiliary in asymmetric synthesis, where it has been found to be highly effective in controlling the stereochemistry of the reaction. DIED has also been studied for its potential use as a drug for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-4-18(5-2)11-10-17(3)16-12-14-8-6-7-9-15(14)13-16/h6-9,16H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCOOJAGRVUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

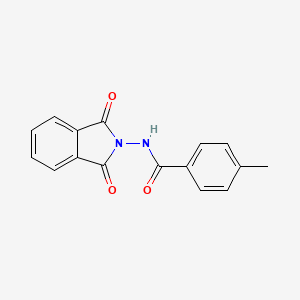

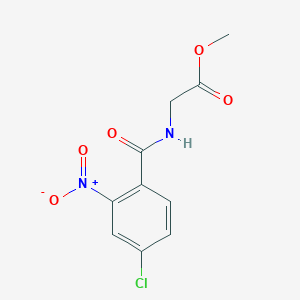
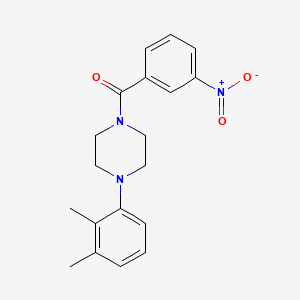
![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
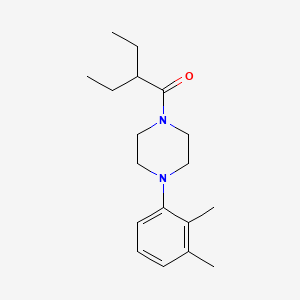

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)

![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)
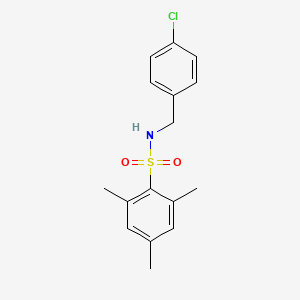

![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)